BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 3-Methyl-4-
phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-4-
phenylbutan-2-one

Introduction

3-Methyl-4-phenylbutan-2-one, with the CAS Registry Number 2550-27-8, is a ketone
derivative of significant interest in various scientific fields, including medicine, the chemical
industry, and electronics.[1][2] Its molecular structure, featuring a phenyl group attached to a
methyl-substituted butanone chain, imparts a unique combination of aromatic and aliphatic
characteristics. This guide provides a comprehensive overview of its core physical and
chemical properties, synthesis methodologies, and analytical protocols, tailored for
researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of 3-Methyl-4-phenylbutan-2-one is key to understanding its
properties and reactivity.

Caption: Chemical structure of 3-Methyl-4-phenylbutan-2-one.

Physicochemical Properties

The physical and chemical properties of 3-Methyl-4-phenylbutan-2-one are summarized in
the table below. These properties are crucial for its handling, storage, and application in various
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experimental settings.

Property Value Source
Molecular Formula C11H140 [3]
Molecular Weight 162.23 g/mol [41[5]
CAS Number 2550-27-8 [3]
EINECS Number 219-849-5 [3]

IUPAC Name 3-methyl-4-phenylbutan-2-one [31[5]
Density 1.0+ 0.1 g/cm3 [4]
Boiling Point 236.0 £ 9.0 °C at 760 mmHg [4]

Vapor Pressure

0.0486 mmHg at 25°C

[3]

Enthalpy of Vaporization 47.27 kJ/mol [3]
Refractive Index 1.498 [3]
Molar Refractivity 49.68 cm?3 [3]
Polar Surface Area 17.07 A2 [3]
Rotatable Bond Count 3 [3]

Storage Temperature

Room Temperature, sealed in

a dry environment

[3]

Synthesis and Reactivity
Synthetic Pathways

The most common and industrially applicable synthesis of 3-Methyl-4-phenylbutan-2-one

involves a two-step process starting from 2-butanone and benzaldehyde.[6]

» Aldol Condensation: The synthesis initiates with an acid-catalyzed aldol condensation of 2-

butanone and benzaldehyde.[6] This reaction forms the intermediate, 3-methyl-4-phenyl-3-

en-2-one. The choice of an acid catalyst, such as hydrochloric acid or sulfuric acid, is critical

for promoting the condensation while minimizing side reactions.[6]
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o Catalytic Hydrogenation: The unsaturated intermediate is then reduced to the target
compound. This is typically achieved through catalytic hydrogenation using a palladium on
carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][6] The reaction conditions, such as
temperature and pressure, are optimized to ensure complete reduction of the carbon-carbon
double bond without affecting the carbonyl group or the phenyl ring.[1][6]

An alternative approach involves the acetoacetic ester synthesis, a classic method in organic
chemistry for forming new carbon-carbon bonds and a keto group.[7] This multi-step process
includes:

o Deprotonation of the acetoacetic ester.[7]
e Sequential nucleophilic substitution with benzyl bromide and methyl bromide.[7]
 Acidic hydrolysis and subsequent decarboxylation to yield the final product.[7]

Caption: Synthesis workflow for 3-Methyl-4-phenylbutan-2-one.

Reactivity Profile

The chemical reactivity of 3-Methyl-4-phenylbutan-2-one is primarily dictated by its ketone
functional group and the phenyl ring.

o Carbonyl Group: The ketone's carbonyl group is susceptible to nucleophilic addition
reactions. It can be reduced to the corresponding secondary alcohol, 3-methyl-4-
phenylbutan-2-ol, using reducing agents like sodium borohydride.

e a-Hydrogens: The presence of hydrogens on the carbons alpha to the carbonyl group allows
for enolate formation under basic conditions, enabling further alkylation or condensation
reactions.

e Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions,
although the conditions must be carefully controlled to avoid reactions at the ketone.

Currently, detailed data on its chemical stability and hazardous reactions is limited.[8]

Experimental Protocols
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Protocol 1: Synthesis of 3-Methyl-4-phenylbutan-2-one

This protocol is based on the common industrial synthesis method.[1][6]

Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one

Setup: In a well-ventilated fume hood, equip a reaction kettle with a mechanical stirrer, a
dropping funnel, and a heating mantle with a temperature controller.

Charging Reactants: Charge the reactor with 2-butanone and an acid catalyst (e.qg.,
concentrated hydrochloric acid). The mass ratio of catalyst to 2-butanone should be
approximately 30:100.[6]

Initiating Reaction: Begin stirring and heat the mixture to 60°C.

Addition of Benzaldehyde: Add benzaldehyde dropwise from the dropping funnel. The mass
ratio of benzaldehyde to 2-butanone should be controlled.[6]

Reaction Completion: After the addition is complete, raise the temperature to approximately
78°C and maintain it for 2-5 hours.[6] Monitor the reaction progress by gas chromatography
to track the consumption of benzaldehyde. The reaction is considered complete when the
benzaldehyde content is less than 0.5%.[6]

Work-up: Cool the reaction mixture and proceed with purification, which may involve
neutralization, extraction, and recrystallization to obtain the pure intermediate.[6]

Part B: Hydrogenation to 3-Methyl-4-phenylbutan-2-one

Setup: Use a hydrogenation reactor suitable for handling flammable solvents and hydrogen
gas under pressure.

Charging Reactor: Add the purified 3-methyl-4-phenyl-3-en-2-one, a solvent (such as
tetrahydrofuran or methanol), and a 5% Pd/C catalyst to the reactor.[1][6]

Hydrogenation: Seal the reactor, replace the air with hydrogen, and pressurize to 0.4-0.5
MPa. Heat the mixture to 40-50°C with stirring.[1][6]
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» Monitoring: Track the reaction's progress using high-performance liquid chromatography
(HPLC). The reaction typically takes 4-5 hours.[1][6]

« Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the
mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced
pressure to yield the crude product.

 Purification: The crude product can be further purified by distillation to achieve a purity of
over 99%.[6]

Protocol 2: Characterization by Gas Chromatography-
Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized 3-
Methyl-4-phenylbutan-2-one.

» Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent like dichloromethane or ethyl acetate.

e GC-MS Instrument Setup:

o

GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).

o Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up
to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

o Injector: Set to a temperature of 250°C and use a split or splitless injection mode.
o Carrier Gas: Use helium at a constant flow rate.

o MS Detector: Set the transfer line temperature to 280°C. Use electron ionization (El) at 70
eV and scan a mass range of m/z 40-400.

» Data Analysis:

o Retention Time: The retention time of the main peak should be consistent with that of a
reference standard.
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o Mass Spectrum: The fragmentation pattern in the mass spectrum should be compared
with a library spectrum (e.g., NIST) to confirm the structure. Key fragments for 3-Methyl-4-
phenylbutan-2-one would include the molecular ion peak and fragments corresponding to
the loss of various parts of the molecule.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of 3-Methyl-4-
phenylbutan-2-one. Available data includes:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data are
available and provide detailed information about the hydrogen and carbon framework of the
molecule.[5]

e Mass Spectrometry (MS): GC-MS data provides information on the molecular weight and
fragmentation pattern, which is crucial for confirming the compound's identity.[5]

Conclusion

3-Methyl-4-phenylbutan-2-one is a valuable compound with well-defined physical and
chemical properties. Its synthesis is achievable through established organic chemistry
reactions, and its structure can be readily confirmed using modern analytical techniques. This
guide provides the foundational knowledge necessary for researchers and scientists to
effectively work with and utilize this compound in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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